molecular formula C7H17N B13535074 (r)-5-Methyl-2-aminohexane

(r)-5-Methyl-2-aminohexane

Cat. No.: B13535074
M. Wt: 115.22 g/mol
InChI Key: IZCBXLKODYZSDJ-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-5-Methyl-2-aminohexane is an organic compound with the molecular formula C7H17N It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Methyl-2-aminohexane typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 5-methylhexan-2-one.

    Reductive Amination: The key step involves the reductive amination of 5-methylhexan-2-one with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a catalyst such as palladium on carbon.

    Purification: The resulting product is purified using techniques like distillation or recrystallization to obtain ®-5-Methyl-2-aminohexane in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-5-Methyl-2-aminohexane may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral catalysts or chiral resolution techniques ensures the production of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-5-Methyl-2-aminohexane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides or imines.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can produce various substituted amines.

Scientific Research Applications

®-5-Methyl-2-aminohexane has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ®-5-Methyl-2-aminohexane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to fit into specific binding sites, influencing biological pathways and chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    (s)-5-Methyl-2-aminohexane: The enantiomer of ®-5-Methyl-2-aminohexane, with similar but distinct properties.

    2-Aminohexane: A related compound lacking the methyl group, with different reactivity and applications.

    3-Methyl-2-aminohexane: Another isomer with the methyl group in a different position, affecting its chemical behavior.

Uniqueness

®-5-Methyl-2-aminohexane is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H17N

Molecular Weight

115.22 g/mol

IUPAC Name

(2R)-5-methylhexan-2-amine

InChI

InChI=1S/C7H17N/c1-6(2)4-5-7(3)8/h6-7H,4-5,8H2,1-3H3/t7-/m1/s1

InChI Key

IZCBXLKODYZSDJ-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](CCC(C)C)N

Canonical SMILES

CC(C)CCC(C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.